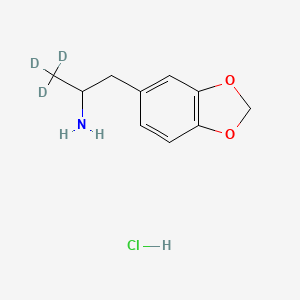

alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride

CAS No.:

Cat. No.: VC16572172

Molecular Formula: C10H14ClNO2

Molecular Weight: 218.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 218.69 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; |

| Standard InChI Key | XLAOKZDOZHZWBK-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl |

| Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride is C₁₀H₁₄ClNO₂, with a molecular weight of 218.69 g/mol. Its IUPAC name, 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine hydrochloride, explicitly denotes the substitution of three hydrogen atoms with deuterium at the methyl group attached to the ethylamine backbone . The benzodioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1,3-positions, while the ethylamine chain is modified by both methylation and deuteration.

Key identifiers include:

-

InChI:

InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; -

InChIKey:

XLAOKZDOZHZWBK-NIIDSAIPSA-N -

SMILES:

[2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl

Deuterium incorporation exceeds 99%, with ≤1% non-deuterated (d₀) impurities, ensuring minimal interference in isotopic labeling applications .

Synthesis and Deuterium Labeling

The synthesis of alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride involves deuterium substitution at the methyl group of the ethylamine side chain. A common route begins with the precursor 1,3-benzodioxole-5-ethylamine, which undergoes methylation using deuterated methyl iodide (CD₃I) under basic conditions . Alternative methods may employ deuterium exchange reactions catalyzed by transition metals, though these are less frequently reported due to lower regioselectivity.

Critical synthetic considerations include:

-

Isotopic Purity: Ensuring ≥99% deuterium incorporation requires rigorous control of reaction conditions, including anhydrous solvents and inert atmospheres .

-

Chiral Resolution: The compound is typically synthesized as a racemic mixture, though enantiopure forms may be obtained via chiral chromatography or asymmetric synthesis .

-

Salt Formation: Conversion to the hydrochloride salt enhances stability and solubility in aqueous matrices, critical for analytical applications.

Analytical and Spectroscopic Properties

UV/Vis Spectroscopy

The compound exhibits absorption maxima at 237 nm and 288 nm, characteristic of the benzodioxole chromophore . These peaks arise from π→π* transitions in the aromatic system and n→π* transitions involving the oxygen lone pairs.

Mass Spectrometry

In GC- or LC-MS, the deuterated methyl group produces a +3 Da mass shift compared to non-deuterated MDA, enabling unambiguous differentiation in mixed samples . Fragmentation patterns retain the benzodioxole ion (m/z 135) and deuterated propylamine fragments (e.g., m/z 46 for CD₃NH₂⁺) .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show absence of the methyl proton signal at δ 1.3 ppm, replaced by a deuterium-coupled splitting pattern in ²H NMR. The benzodioxole protons resonate as a doublet at δ 6.7–6.9 ppm (H-5 and H-6) and a singlet at δ 5.9 ppm (H-2 and H-4) .

Applications in Research

Quantitative Mass Spectrometry

As an internal standard, alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride compensates for matrix effects and ionization variability in MDA quantification . Calibration curves generated using deuterated analogs improve accuracy, with typical linear ranges of 0.1–100 ng/mL and limits of detection (LOD) <0.05 ng/mL .

Neuropharmacological Studies

Deuterium substitution slows metabolic degradation via the isotope effect, prolonging the compound’s interaction with serotonin (5-HT₂A) and dopamine (D₂) receptors. Animal studies demonstrate that deuterated MDA analogs exhibit altered pharmacokinetics, including delayed Tmax and reduced clearance rates .

Forensic Toxicology

The compound aids in distinguishing endogenous amphetamines from synthetic derivatives in seized drug samples. Its regulated status (U.S. Schedule I) necessitates stringent documentation for research use .

Regulatory and Compliance Status

In the United States, alpha-methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride is classified as a Schedule I controlled substance under the Controlled Substances Act due to its structural similarity to MDA . Researchers must obtain DEA licensure for possession and use, with quantities tightly monitored. International regulations vary, though most jurisdictions require analogous permits under UN Convention on Psychotropic Substances guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume